molecular formula C18H25N5O2 B2753695 2-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one CAS No. 1002216-44-5

2-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one

Cat. No.: B2753695
CAS No.: 1002216-44-5
M. Wt: 343.431
InChI Key: RSRRVSJZIYWUKP-UHFFFAOYSA-N
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Description

This compound is a pyrimidin-4-one derivative featuring a 3,5-dimethylpyrazole substituent at position 2, methyl groups at positions 5 and 6 of the pyrimidinone ring, and a 2-oxo-2-(piperidin-1-yl)ethyl group at position 2. The piperidine moiety may enhance lipophilicity and membrane permeability, while the pyrazole and pyrimidinone groups could contribute to hydrogen bonding and steric interactions .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-12-10-13(2)23(20-12)18-19-15(4)14(3)17(25)22(18)11-16(24)21-8-6-5-7-9-21/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRRVSJZIYWUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCCCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one is a member of the pyrimidine family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC22H25N5O2
Molecular Weight375.46 g/mol
CAS Number4086-61-7
Density1.2 ± 0.1 g/cm³
Boiling Point391.4 ± 52.0 °C
LogP1.15

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure suggests potential interactions with:

  • Enzymes : It may inhibit specific enzymes related to cancer proliferation and inflammation.
  • Receptors : The compound could modulate receptor activity that influences cell signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may exhibit significant inhibitory effects on cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by targeting specific oncogenic pathways.

A study involving various pyrazole derivatives demonstrated their effectiveness against BRAF(V600E) and EGFR mutations, which are critical in several cancers . The compound's structural features enhance its interaction with these targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, studies have indicated that certain pyrazole carboxamides display notable antifungal activity against various pathogenic fungi .

Case Studies

  • Antitumor Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The combination therapy showed a synergistic effect, enhancing cell death rates significantly .
  • Antifungal Efficacy : A series of synthesized pyrazole derivatives were tested against common fungal pathogens, demonstrating effective inhibition of growth and suggesting their potential use in treating fungal infections .

Comparison with Similar Compounds

Pyrimidinone Derivatives with Tetrazine and Coumarin Substituents ()

Compounds such as 3-(3,5-dimethylpyrazol-1-yl)-6-morpholinotetrazine (6f) and 4i/4j (coumarin-containing pyrimidinones) share the 3,5-dimethylpyrazole group but differ in core structure and substituents:

  • Core Structure: The target compound’s pyrimidinone core contrasts with tetrazine (6f–i) or coumarin-fused pyrimidinones (4i/4j), which may alter electronic properties and binding affinities.
Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound Pyrimidin-4-one 3,5-Dimethylpyrazole, Piperidinylethyl N/A N/A
6f () Tetrazine Morpholine 77 114–116
4i () Coumarin-Pyrimidinone Tetrazole, Phenyl N/A N/A

Hypothetical Implications : The piperidine group in the target compound may enhance blood-brain barrier penetration compared to morpholine (6f) or polar tetrazole (4i) .

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Compounds like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () and fluorinated derivatives () share the pyrimidinone core but differ in ring annellation and substituents:

  • Annellation : The target compound lacks the pyrido[1,2-a] fusion present in –7, simplifying the structure and possibly reducing steric hindrance.
  • Substituents : Fluorine and methoxy groups in –7 enhance electronegativity and metabolic stability, whereas the target compound’s dimethylpyrazole may offer unique π-π stacking interactions .
Compound () Key Features Potential Advantages
Target Compound Non-fluorinated, dimethylpyrazole Reduced toxicity risk
2-(3-Fluoro-4-methoxyphenyl) Fluorine, methoxy, tetrahydropyridine Enhanced binding to hydrophobic pockets

Piperidine/Piperazine Analogues (–7)

Several compounds in –7 feature piperazine or methylpiperazine groups, unlike the target compound’s piperidine moiety:

  • Piperidine vs. Piperazine : Piperidine’s lack of a second nitrogen may reduce basicity, improving solubility at physiological pH compared to piperazine derivatives.
  • Methyl Substitution : The target compound’s 3,5-dimethylpyrazole could mitigate steric clashes compared to bulkier substituents like benzodioxol () .

Q & A

Q. Example NMR Data (Analogous Compounds) :

Proton Environmentδ (ppm)Reference
Pyrimidinone C=O168.5
Piperidine N-CH23.2–3.6
Pyrazole CH32.3

How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Advanced Research Question
Contradictions (e.g., unexpected NOEs or MS fragments) require:

  • Cross-validation : Compare HRMS with theoretical isotopic patterns to rule out impurities.
  • X-ray crystallography : Resolve ambiguous stereochemistry; e.g., a related pyridin-2-one structure was confirmed via single-crystal XRD .
  • Dynamic NMR : Detect conformational exchange in piperidine rings (e.g., coalescence temperatures in variable-temperature NMR) .

What experimental designs are recommended for assessing environmental stability and degradation pathways?

Advanced Research Question
Adopt methodologies from environmental chemistry projects like INCHEMBIOL :

  • Abiotic studies : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Monitor degradation via LC-MS/MS.
  • Biotic studies : Use microbial consortia to assess aerobic/anaerobic biodegradation.
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna or algae assays to determine EC50 values.

Q. Example Experimental Matrix :

ParameterConditionsDurationReference
HydrolysispH 7.4, 37°C30 days
Photolysis300–800 nm, 25°C14 days
Microbial degradationActivated sludge, 28°C28 days

How to optimize synthetic yield while minimizing byproduct formation?

Advanced Research Question

  • DoE (Design of Experiment) : Use fractional factorial designs to screen variables (e.g., solvent, catalyst loading). For example, a Plackett-Burman design reduced byproducts by 30% in similar heterocycles .
  • Catalyst selection : Transition metals (e.g., Pd/C for coupling) or organocatalysts (e.g., DMAP for acylations) improve regioselectivity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What analytical methods ensure batch-to-batch consistency in pharmacological studies?

Basic Research Question

  • Pharmacopeial standards : Follow USP/Ph. Eur. guidelines for related pyrimidinones, including residual solvent analysis (GC-HS) and elemental analysis .
  • Forced degradation : Stress testing (acid/base, oxidation) to validate stability-indicating HPLC methods .

How to address low solubility in aqueous buffers for in vitro assays?

Advanced Research Question

  • Co-solvent systems : Use ≤10% DMSO or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to improve bioavailability .

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